REACTION_SMILES
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[Al+3:33].[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[Cl-:30].[Cl-:31].[Cl-:32].[ClH:34].[OH:1][c:2]1[c:3]([O:22][CH3:23])[cH:4][c:5]2[c:6]([s:7][c:8]([C:10](=[O:11])[N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[cH:9]2)[c:18]1[N+:19](=[O:20])[O-:21].[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1>>[OH:1][c:2]1[c:3]([OH:22])[cH:4][c:5]2[c:6]([s:7][c:8]([C:10](=[O:11])[N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[cH:9]2)[c:18]1[N+:19](=[O:20])[O-:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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COc1cc2cc(C(=O)N3CCOCC3)sc2c([N+](=O)[O-])c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2cc(C(=O)N3CCOCC3)sc2c([N+](=O)[O-])c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(c1cc2cc(O)c(O)c([N+](=O)[O-])c2s1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |